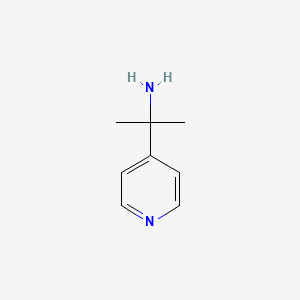

2-(4-PYRIDYL)-2-PROPYLAMINE

Description

Properties

IUPAC Name |

2-pyridin-4-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBODGSBXYRGECX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502523 |

Source

|

| Record name | 2-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566155-76-8 |

Source

|

| Record name | α,α-Dimethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566155-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-4-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-PYRIDYL)-2-PROPYLAMINE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-PYRIDYL)-2-PROPYLAMINE, a pyridine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its identity, predicted physicochemical properties, and potential synthetic routes. Furthermore, it offers detailed, field-proven protocols for its synthesis and characterization based on established chemical principles and analogous reactions. This document aims to serve as a foundational resource for researchers investigating this and related compounds, providing both theoretical grounding and practical methodologies for its synthesis and analysis.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding and metal coordination. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, leading to a diverse range of pharmacological activities.

This guide focuses on this compound, a compound featuring a pyridine ring linked to a tertiary amine via a propyl backbone. The presence of the chiral center at the second carbon of the propyl chain suggests the potential for stereospecific interactions with biological targets. While specific biological activities for this exact molecule are not extensively documented, related structures containing the 4-pyridyl and propylamine moieties have been explored for various therapeutic applications, including their potential as anticonvulsants and their effects on cardiac activity. This guide will delve into the known chemical properties, propose robust synthetic pathways, and outline detailed analytical methods for the characterization of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental chemical identity and physicochemical properties is paramount for any research and development endeavor. These parameters influence its reactivity, solubility, bioavailability, and overall suitability for various applications.

Chemical Structure and Identifiers

-

IUPAC Name: 2-pyridin-4-ylpropan-2-amine[1]

-

Synonyms: 4-PYRIDINEMETHANAMINE, ALPHA,ALPHA-DIMETHYL-[1]

-

CAS Number: 566155-76-8[1]

-

Molecular Formula: C₈H₁₂N₂[1]

-

Molecular Weight: 136.19 g/mol [1]

Predicted Physicochemical Data

In the absence of extensive experimental data, computational predictions provide valuable estimates of a molecule's physicochemical properties. These predictions are based on its structure and are useful for initial assessment and experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 236.8 °C at 760 mmHg | [1] |

| Flash Point | 117.7 °C | [1] |

| Density | 0.998 g/cm³ | [1] |

| pKa | Not available | |

| LogP | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. Two plausible and robust methods, the Ritter reaction and the Leuckart reaction, are detailed below. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Proposed Synthetic Pathway 1: Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as a tertiary alcohol, in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the desired primary amine. This pathway is particularly suitable for the synthesis of tertiary carbinamines.[2][3]

Figure 1: Proposed Ritter reaction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-(pyridin-4-yl)propan-2-yl)acetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(4-pyridyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. The nitrile serves as both reactant and solvent.

-

Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel with vigorous stirring. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide. The product can be further purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Place the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide in a round-bottom flask with a reflux condenser.

-

Hydrolysis: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-8 hours. The hydrolysis of the amide to the amine will occur.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a strong base, such as a concentrated sodium hydroxide solution, until the pH is basic (pH > 10).

-

Extraction: Extract the resulting aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Proposed Synthetic Pathway 2: Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones to amines using ammonium formate or formamide as the nitrogen source and reducing agent.[1][4] This one-pot reaction is a powerful tool for the synthesis of amines from readily available carbonyl compounds.

Figure 2: Proposed Leuckart reaction pathway for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-acetylpyridine (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Reaction: Heat the mixture to a temperature of 160-180 °C for 6-12 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After the reaction is complete, cool the mixture and add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are readily available, this section provides a prediction of the key spectroscopic features based on the known chemical shifts and fragmentation patterns of similar structural motifs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons, and the amine protons.

-

Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be the most deshielded.

-

Methyl Protons: A singlet in the aliphatic region (δ 1.2-1.8 ppm) integrating to six protons.

-

Amine Protons: A broad singlet (δ 1.5-3.0 ppm) integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen being the most deshielded.

-

Quaternary Carbon: A signal for the carbon attached to the pyridine ring and the two methyl groups (δ 45-60 ppm).

-

Methyl Carbons: A signal in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2800-3100 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Major Fragmentation: Loss of a methyl group (M-15) to give a fragment at m/z = 121 is expected to be a prominent fragmentation pathway.

Potential Pharmacological Activity and Future Directions

While no specific pharmacological data for this compound has been found in the literature, the structural motifs present suggest several avenues for investigation. The pyridine ring is a common feature in many centrally active agents, and the propylamine side chain is found in various compounds with neurological and cardiovascular effects.

Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including anticonvulsant, antihistaminic, and cardiac effects. Therefore, it is plausible that this compound could exhibit similar properties.

Future research should focus on the synthesis and subsequent biological screening of this compound. In vitro assays could be employed to assess its activity on various receptors and enzymes, while in vivo studies in animal models could explore its potential therapeutic effects.

Safety and Handling

Based on the safety data for related amine and pyridine compounds, this compound should be handled with care in a well-ventilated laboratory.

-

Hazards: Expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known chemical properties, proposed detailed and practical synthetic routes, and predicted its spectroscopic characteristics. While the lack of specific experimental data presents a current limitation, the information and protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule. The exploration of this and similar compounds could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to the Structural Elucidation of 2-pyridin-4-ylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-pyridin-4-ylpropan-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a tertiary amine, makes it an interesting scaffold for the synthesis of novel therapeutic agents. The precise confirmation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring the purity and consistency of synthesized batches. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 2-pyridin-4-ylpropan-2-amine. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the entire process.

Synthesis of 2-pyridin-4-ylpropan-2-amine via the Ritter Reaction

A reliable method for the synthesis of 2-pyridin-4-ylpropan-2-amine is the Ritter reaction, which involves the reaction of an alkene with a nitrile in the presence of a strong acid.[1][2] In this case, 4-vinylpyridine serves as the alkene precursor, which generates a stable tertiary carbocation intermediate upon protonation by a strong acid. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, followed by hydrolysis to yield the target amine.

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

-

4-Vinylpyridine[3]

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylpyridine in an excess of acetonitrile.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The addition of acid is highly exothermic and should be performed with caution.

-

After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and basify with a 2M NaOH solution until the pH is approximately 10-12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-pyridin-4-ylpropan-2-amine.

-

The crude product can be further purified by column chromatography or distillation.

Spectroscopic Characterization

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 2-pyridin-4-ylpropan-2-amine, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the pyridine ring, the methyl protons, and the amine protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~1.6 | Singlet | 6H | 2 x CH₃ |

| ~1.5 (broad) | Singlet | 2H | NH₂ |

Interpretation:

-

Aromatic Protons: The pyridine ring will show two distinct signals due to the symmetry of the 4-substituted ring. The protons at positions 2 and 6 (alpha to the nitrogen) are in a more electron-deficient environment and will thus appear at a higher chemical shift (downfield) compared to the protons at positions 3 and 5 (beta to the nitrogen).[4] Both signals are expected to be doublets due to coupling with their adjacent protons.

-

Methyl Protons: The six protons of the two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a single, sharp singlet with an integration of 6H.

-

Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration. In some cases, this signal may be broad and difficult to observe.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-4 (Pyridine) |

| ~150 | C-2, C-6 (Pyridine) |

| ~121 | C-3, C-5 (Pyridine) |

| ~50 | C(CH₃)₂ |

| ~30 | CH₃ |

Interpretation:

-

Pyridine Carbons: The carbon atom at position 4, directly attached to the propan-2-amine group, will be the most downfield of the pyridine carbons. The carbons at positions 2 and 6 will be deshielded due to their proximity to the electronegative nitrogen atom.[5] The carbons at positions 3 and 5 will appear at the most upfield region for the aromatic carbons.

-

Aliphatic Carbons: The quaternary carbon atom of the propan-2-amine group will appear around 50 ppm. The two equivalent methyl carbons will give a single signal at a more upfield chemical shift, typically around 30 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch (symmetric and asymmetric) | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) |

| 2850-3000 | C-H stretch | Aliphatic (Methyl) |

| 1590-1650 | N-H bend (scissoring) | Primary Amine |

| 1400-1600 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1365-1385 | C-H bend (gem-dimethyl) | Isopropyl group |

Interpretation:

The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. The aromatic C-H stretching above 3000 cm⁻¹ and the C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region confirm the presence of the pyridine ring. The aliphatic C-H stretching below 3000 cm⁻¹ and the characteristic bending for a gem-dimethyl group further support the proposed structure.[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-pyridin-4-ylpropan-2-amine (C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol .

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 136 | Molecular ion (M⁺) |

| 121 | Loss of a methyl group ([M-CH₃]⁺) |

| 93 | Loss of the isopropylamine group |

| 78 | Pyridine ring fragment |

Interpretation:

The mass spectrum should show a molecular ion peak at m/z = 136, corresponding to the molecular weight of the compound. A prominent peak at m/z = 121 would be due to the loss of a methyl radical, which is a common fragmentation pathway for compounds with a tertiary carbon.[11][12] Other significant fragments would correspond to the cleavage of the bond between the pyridine ring and the propan-2-amine moiety. The presence of these fragments provides strong evidence for the connectivity of the molecule.[13][14]

Conclusion

The structural elucidation of 2-pyridin-4-ylpropan-2-amine is a systematic process that relies on the synergistic application of synthesis and various spectroscopic techniques. The Ritter reaction provides a viable route for its synthesis. The subsequent analysis by ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The interpretation of the data from each technique, as detailed in this guide, provides a self-validating system for confirming the identity and purity of this important chemical entity. This comprehensive approach is essential for ensuring the quality and reliability of this compound in research and development settings.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Ritter reaction [chem.ucla.edu]

- 3. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab [unsw.edu.au]

- 8. pesystems.cz [pesystems.cz]

- 9. spectrabase.com [spectrabase.com]

- 10. shop.perkinelmer.com [shop.perkinelmer.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

Synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE

An In-Depth Technical Guide to the

Introduction

2-(4-Pyridyl)-2-propylamine is a significant chemical entity in the landscape of pharmaceutical research and development. Its structural motif, featuring a pyridine ring linked to a tertiary aminopropyl group, makes it a valuable scaffold for the design of novel therapeutic agents. The pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, while the aminopropyl moiety provides a key point for further functionalization and interaction with biological targets. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature.

Proposed Synthetic Pathway: A Two-Step Approach

In the absence of a direct, one-pot synthesis for this compound, a logical and efficient two-step synthetic route is proposed. This pathway commences with the formation of a key intermediate, 2-(4-pyridyl)-2-nitropropane, via a Henry (nitroaldol) reaction. This is followed by the reduction of the nitro group to the desired primary amine. This strategy is advantageous due to the high reliability and extensive documentation of each individual step.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(4-Pyridyl)-2-nitropropane via the Henry Reaction

The first critical step in this synthesis is the carbon-carbon bond formation between 4-pyridinecarboxaldehyde and 2-nitropropane. The Henry reaction, or nitroaldol reaction, is an ideal choice for this transformation.[1][2][3] This base-catalyzed reaction involves the addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[2][4]

Mechanistic Insight

The reaction proceeds through the deprotonation of 2-nitropropane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, which can then be dehydrated to the nitroalkene, although for the synthesis of the target amine, the nitroalkene is not a necessary intermediate if the subsequent reduction can directly act on the nitro alcohol. For the purpose of this guide, we will consider the formation of the nitroalkane.

Caption: Mechanism of the Henry reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 4-Pyridinecarboxaldehyde | 107.11 | 1.139 | ≥98% |

| 2-Nitropropane | 89.09 | 0.992 | ≥98% |

| Triethylamine (Et3N) | 101.19 | 0.726 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Magnesium Sulfate (MgSO4) | 120.37 | 2.66 | Anhydrous |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-pyridinecarboxaldehyde (1 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-nitropropane (1.2 equivalents) to the dropping funnel.

-

Add triethylamine (1.5 equivalents) to the reaction mixture.

-

Add the 2-nitropropane dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-pyridyl)-1-nitropropan-2-ol. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Pyridyl)-2-nitropropane to this compound

The final step is the reduction of the tertiary nitro group to a primary amine. While several reagents can accomplish this, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and operational simplicity.[5][6][7][8] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[7]

Rationale for Method Selection

Catalytic hydrogenation is preferred over metal hydrides like lithium aluminum hydride (LiAlH4) for the reduction of nitroarenes, as LiAlH4 can sometimes lead to the formation of azo compounds as byproducts.[7][9] Although the nitro group in the intermediate is aliphatic, the presence of the pyridine ring makes catalytic hydrogenation a more reliable choice to ensure the selective reduction of the nitro group without affecting the aromatic ring.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Concentration |

| 2-(4-Pyridyl)-2-nitropropane | 180.18 | - |

| Palladium on Carbon (Pd/C) | - | 10 wt. % |

| Methanol (MeOH) | 32.04 | Anhydrous |

| Hydrogen Gas (H2) | 2.02 | High purity |

| Hydrochloric Acid (HCl) | 36.46 | Concentrated |

| Sodium Hydroxide (NaOH) | 40.00 | Pellets |

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 2-(4-pyridyl)-2-nitropropane (1 equivalent) in anhydrous methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol % palladium) to the solution.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.

-

For purification, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

-

Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The free base can be obtained by dissolving the hydrochloride salt in water and basifying with a strong base (e.g., NaOH) to pH > 10, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a well-defined, two-step process involving a Henry reaction followed by catalytic hydrogenation. This approach leverages reliable and high-yielding reactions, making it suitable for both small-scale laboratory synthesis and potential scale-up operations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(pyridin-4-yl)propan-2-amine (CAS 566155-76-8)

Introduction

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(pyridin-4-yl)propan-2-amine, registered under CAS number 566155-76-8. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This approach offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting. Understanding the spectroscopic signature of 2-(pyridin-4-yl)propan-2-amine is crucial for its synthesis, purification, and application in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

The structure of 2-(pyridin-4-yl)propan-2-amine features a pyridine ring substituted at the 4-position with a 2-aminopropan-2-yl group. This combination of an aromatic heterocycle and a primary aliphatic amine gives rise to a distinct set of spectroscopic features.

Caption: Molecular structure of 2-(pyridin-4-yl)propan-2-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(pyridin-4-yl)propan-2-amine, both ¹H and ¹³C NMR will provide definitive structural information. The spectra are predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the 2-aminopropan-2-yl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-2, H-6 | ~8.5 | Doublet | 2H | Protons adjacent to the nitrogen are significantly deshielded. |

| Pyridine H-3, H-5 | ~7.3 | Doublet | 2H | Protons meta to the nitrogen are less deshielded. |

| -NH₂ | ~1.5 - 3.0 | Broad Singlet | 2H | Chemical shift is variable and depends on solvent and concentration. Signal may exchange with D₂O.[1] |

| -CH₃ | ~1.4 | Singlet | 6H | The two methyl groups are equivalent, resulting in a single, strong signal. |

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for many organic molecules. However, for amines, DMSO-d₆ can be advantageous as it often leads to sharper N-H proton signals. The addition of a drop of D₂O is a classic method to confirm the assignment of the -NH₂ peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, showing four signals for the pyridine ring and two for the aliphatic substituent.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C-2, C-6 | ~150 | Carbons adjacent to the nitrogen are the most deshielded in the aromatic region.[2] |

| Pyridine C-4 | ~148 | The substituted carbon atom, typically a quaternary signal with lower intensity. |

| Pyridine C-3, C-5 | ~121 | Carbons meta to the nitrogen. |

| Quaternary Carbon (-C(CH₃)₂NH₂) | ~50 | The aliphatic carbon directly attached to the pyridine ring and the amine. |

| Methyl Carbons (-CH₃) | ~28 | The two equivalent methyl carbons. |

Expertise & Experience: In substituted pyridines, the chemical shifts of the ring carbons are highly dependent on the electronic nature of the substituent.[3] The 2-aminopropan-2-yl group is electron-donating, which would slightly shield the ring carbons compared to unsubstituted pyridine. For definitive assignment of the quaternary carbon and other closely spaced signals, 2D NMR experiments such as HSQC and HMBC are invaluable.[3]

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 2-(pyridin-4-yl)propan-2-amine, the key signatures will be from the N-H bonds of the primary amine and the C=N/C=C bonds of the pyridine ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium, Sharp | Primary amines show two distinct bands in this region.[1][4] |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of the pyridine ring. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Strong | From the methyl groups. |

| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | A characteristic band for primary amines.[4][5] |

| C=N and C=C Stretch (aromatic ring) | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the pyridine ring. |

| C-N Stretch (aliphatic) | 1250 - 1020 | Medium | From the C-NH₂ bond.[4] |

Trustworthiness: The presence of two sharp peaks in the 3400-3300 cm⁻¹ region is a highly reliable indicator of a primary amine.[4][6] The absence of a broad O-H stretch in the same region would confirm that the sample is not hydrated or an alcohol. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this molecule, which is useful for comparison against a reference standard.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the center of the ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of 2-(pyridin-4-yl)propan-2-amine is C₈H₁₂N₂. The molecular weight is approximately 136.19 g/mol . According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 136 | [M]⁺ | Molecular ion |

| 121 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical. This is a very common and favorable fragmentation for amines.[7] |

| 78 | [C₅H₄N]⁺ | Cleavage of the C-C bond between the pyridine ring and the side chain. |

Authoritative Grounding: The most characteristic fragmentation for aliphatic amines is alpha-cleavage, where the bond between the alpha and beta carbons is broken.[7] For 2-(pyridin-4-yl)propan-2-amine, this would involve the loss of a methyl group to form a stable iminium cation at m/z 121. This is expected to be a major peak, potentially the base peak, in the EI mass spectrum.

Caption: Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (e.g., ESI-TOF) is recommended. The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for publication and regulatory submissions.

-

Calculated Exact Mass for C₈H₁₂N₂: 136.1000

-

Calculated Exact Mass for [C₈H₁₃N₂]⁺ ([M+H]⁺): 137.1073

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of 2-(pyridin-4-yl)propan-2-amine. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the primary amine and pyridine functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific endeavors.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigmatic Mechanism of Action of 2-(4-PYRIDYL)-2-PROPYLAMINE: A Technical Guide for Researchers

Abstract

This technical guide addresses the current knowledge gap surrounding the mechanism of action of 2-(4-PYRIDYL)-2-PROPYLAMINE. Due to a lack of direct studies on this specific molecule, this document proposes a hypothetical mechanism of action based on the established pharmacological activities of structurally related pyridine and propylamine derivatives. We postulate that this compound may function as a modulator of central nervous system targets, potentially exhibiting activity as a G-protein coupled receptor (GPCR) ligand or an ion channel modulator. This guide provides a comprehensive framework for investigating this hypothesis, detailing experimental protocols for target identification, validation, and pathway elucidation.

Introduction: The Pyridine Moiety in Neuropharmacology

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with activity in the central nervous system (CNS).[1][2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component for CNS-targeting compounds.[2] Alkaloids containing the pyridine ring, such as nicotine, have well-documented effects on neurotransmitter systems.[1][3] Furthermore, synthetic pyridine derivatives have been developed to target a wide array of receptors and enzymes within the CNS.

The subject of this guide, this compound, is a synthetic compound featuring a central pyridine ring and a propylamine side chain. While the pharmacological profile of this specific molecule is not yet defined in the public domain, its structural components suggest a potential for interaction with neurological targets. This guide will, therefore, deduce a plausible mechanism of action and provide the scientific community with a robust, step-by-step methodology to validate this hypothesis.

A Postulated Mechanism of Action: Insights from Structural Analogs

Based on the known activities of structurally similar compounds, we hypothesize that this compound is likely to exhibit activity within the central nervous system. The primary amine of the propylamine group and the nitrogen atom in the pyridine ring are key pharmacophoric features that could drive interactions with various biological targets.

Potential as a GPCR Ligand

Many pyridine-containing compounds act as ligands for G-protein coupled receptors. Specifically, derivatives have shown affinity for:

-

Adenosine Receptors: Certain dihydropyridine and pyridine derivatives have been found to bind to A1, A2A, and A3 adenosine receptors, often with micromolar affinity.[4]

-

GPR119: 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as potent GPR119 agonists, a receptor involved in metabolic regulation but also expressed in the brain.

-

Dopamine Receptors: N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound with structural similarities to our molecule of interest, have shown high affinity and selectivity for D2 dopamine receptors.[5]

Potential as an Ion Channel Modulator

The aminopyridine scaffold is a known modulator of ion channels, particularly potassium channels. 4-aminopyridine, for instance, is a potassium channel blocker used in the treatment of multiple sclerosis. While our compound is not a direct analog, the presence of the aminopyridine-like core warrants investigation into its effects on ion channel function.

Other Potential Activities

Structurally related pyridine derivatives have also been reported to exhibit anticonvulsant and beta-adrenergic activities.[6][7] These observations broaden the scope of potential mechanisms that should be considered.

A Roadmap for Elucidation: Experimental Workflows

To systematically investigate the proposed mechanism of action of this compound, a multi-tiered experimental approach is recommended. The following sections detail the protocols for a comprehensive pharmacological characterization.

Tier 1: Initial Screening and Target Identification

The first step is to perform a broad screen to identify the primary biological targets of the compound.

-

Objective: To determine the binding affinity of this compound across a panel of common CNS targets.

-

Methodology:

-

Utilize a commercial receptor binding screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The panel should include a diverse range of GPCRs (dopaminergic, serotonergic, adrenergic, histaminergic, adenosine), ion channels (sodium, potassium, calcium), and neurotransmitter transporters.

-

The compound should be tested at a concentration range of 10 µM to 100 µM in initial screens.

-

Binding affinity is determined by measuring the displacement of a radiolabeled ligand specific for each target.

-

Results are expressed as the percentage of inhibition of radioligand binding.

-

-

Data Analysis: Targets showing significant inhibition (typically >50% at 10 µM) are considered "hits" and are prioritized for further investigation.

Caption: Workflow for the initial identification of potential biological targets.

Tier 2: Target Validation and Functional Characterization

Once potential targets are identified, the next step is to validate these interactions and determine the functional consequences of compound binding.

-

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of the identified target.

-

Methodology (Example for a GPCR target):

-

Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: Measure the downstream signaling of the receptor upon compound application. Common readouts include:

-

cAMP Assay: For Gs or Gi-coupled receptors, measure changes in intracellular cyclic adenosine monophosphate levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Calcium Flux Assay: For Gq-coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Load the cells with the appropriate dye if necessary (e.g., for calcium flux).

-

Add this compound at a range of concentrations to determine a dose-response curve.

-

To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist for the receptor.

-

Measure the signal using a plate reader.

-

-

-

Data Analysis:

-

For agonist activity, calculate the EC50 (half-maximal effective concentration).

-

For antagonist activity, calculate the IC50 (half-maximal inhibitory concentration) and determine the mode of antagonism (competitive vs. non-competitive) using Schild analysis.

-

| Assay Type | Parameter | Expected Value | Significance |

| Binding Assay | Ki (nM) | < 1000 | High affinity for the target |

| Functional Assay (Agonist) | EC50 (nM) | < 1000 | Potent activation of the target |

| Functional Assay (Antagonist) | IC50 (nM) | < 1000 | Potent inhibition of the target |

Tier 3: Elucidation of Downstream Signaling Pathways

If this compound demonstrates functional activity at a specific target, the subsequent step is to map the downstream signaling pathways it modulates.

-

Objective: To investigate the phosphorylation status and expression levels of key proteins in the signaling cascade downstream of the target receptor.

-

Methodology:

-

Treat cultured cells (as used in the functional assays) with this compound for various time points.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression in response to the compound.

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its structural components, we have proposed a rational starting point for investigation, focusing on CNS targets such as GPCRs and ion channels. The detailed experimental protocols outlined herein offer a clear path forward for researchers to systematically characterize this compound.

Future studies should aim to progress from in vitro characterization to in vivo models to understand the physiological and behavioral effects of this compound. This will be crucial in determining its potential therapeutic applications or toxicological profile. The scientific community is encouraged to undertake these investigations to shed light on this currently uncharacterized molecule.

References

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine receptors: selectivity for A3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(4-PYRIDYL)-2-PROPYLAMINE

Preamble: From Structure to Function

The compound 2-(4-pyridyl)-2-propylamine represents a novel chemical entity with unexplored biological potential. Its structure, featuring a pyridine ring linked to a gem-dimethyl ethylamine moiety, contains several pharmacophoric elements common to a wide array of bioactive molecules. In the absence of direct empirical data, a systematic, multi-tiered approach is required to elucidate its mechanism of action and identify its primary biological targets. This guide provides a comprehensive framework for such an investigation, grounded in established principles of drug discovery. We will proceed from computational prediction to broad-based screening and culminate in specific, high-fidelity target validation assays. The causality behind each experimental choice is explained to provide a robust, self-validating discovery cascade.

Part 1: Structural Analysis and Hypothesis Generation

The molecular architecture of this compound provides the initial clues to its potential biological interactions.

-

The 4-Pyridyl Ring: This aromatic heterocycle is a common feature in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-π stacking interactions. The position of the nitrogen is critical and can dictate target specificity.

-

The Propylamine Moiety: The primary amine group is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

-

The Gem-Dimethyl Group: The two methyl groups on the α-carbon sterically constrain the molecule, which can influence its binding conformation and selectivity for specific targets over others.

Based on these features, we can hypothesize several potential target classes by comparing the structure to known pharmacophores.

Hypothesized Target Classes:

-

Monoamine Oxidases (MAOs): The overall structure bears a resemblance to inhibitors of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] The amine and aromatic components are key features of many MAO inhibitors.[3][4][5]

-

Histamine Receptors: The classic pharmacophore for H1 antagonists consists of two aromatic groups and a tertiary amine connected by a short linker.[6][7] this compound contains one aromatic ring and a primary amine, suggesting it could be a fragment or a novel scaffold for this receptor class.[8][9][10]

-

G-Protein Coupled Receptors (GPCRs): The pyridine motif is present in ligands for a vast array of GPCRs. Given the diversity of this target family, which is involved in countless physiological processes, broad screening is the most logical first step.

-

Kinases: Pyridine derivatives are a well-established class of kinase inhibitors. The pyridine ring can occupy the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase.[11] Panels of over 500 kinases are commercially available for profiling.[12][13][14][15][16]

-

Ion Channels (e.g., NMDA Receptors): Certain pyridine-containing molecules have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and memory.[17][18][19] The key pharmacophoric elements often include an aromatic ring and a basic amine.

-

Mycobacterial MmpL3 Transporter: Recent research has identified pyridine-methylamine derivatives as potent inhibitors of MmpL3, an essential transporter for mycolic acid in Mycobacterium tuberculosis.[20][21][22][23][24] This presents a potential, more niche application in anti-infective research.

Part 2: A Systematic Workflow for Target Identification and Validation

We propose a three-phase workflow designed to efficiently identify and validate the biological targets of this compound.

Caption: Target Identification and Validation Workflow.

Phase 1: In Silico Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational methods can help prioritize potential target classes.[25][26][27]

Methodology: Similarity-Based Target Prediction

-

Input: The SMILES string or 2D structure of this compound.

-

Tool: Utilize a web server like SwissTargetPrediction .[28] This tool compares the query molecule to a database of known ligands based on a combination of 2D and 3D similarity.

-

Output: A ranked list of potential protein targets, classified by family (e.g., kinases, GPCRs, enzymes). The output provides a probability score for each predicted interaction.

-

Interpretation: Use this list to refine the hypotheses generated from the initial structural analysis and to guide the selection of screening panels in Phase 2. For example, if the tool predicts multiple kinases with high probability, a broad kinome screen is strongly indicated.

Phase 2: In Vitro Screening for Hit Identification

This phase uses high-throughput screening methods to test the compound against large panels of diverse biological targets.

Tier 1: Broad Panel Screening

The objective here is to cast a wide net to identify initial "hits" across the most common drug target families. Several contract research organizations (CROs) offer these services.[12][14][15][16][29][30][31][32][33][34][35][36][37][38]

| Target Family | Recommended Service | Principle | Typical Output |

| Protein Kinases | KINOMEscan® (DiscoverX) | Competition binding assay measuring the ability of the compound to displace a ligand from the kinase active site. | Dissociation constants (Kd) for a panel of >450 kinases. |

| GPCRs | GPCRome™ Panel (Eurofins) | Radioligand binding assays across a comprehensive panel of human GPCRs. | Percent inhibition of radioligand binding at a fixed compound concentration (e.g., 10 µM). |

| Ion Channels | Ion Channel Panel (Charles River) | Automated patch-clamp electrophysiology measuring compound effects on ion flow.[37] | Percent inhibition of channel current at a fixed compound concentration. |

Tier 2: Focused, Hypothesis-Driven Assays

Based on the structural analysis and in silico predictions, parallel assays should be run for high-probability targets that may not be covered in broad panels.

-

Monoamine Oxidase (MAO) Inhibition Assay:

-

Principle: A chemiluminescent assay that measures the activity of recombinant human MAO-A and MAO-B. The enzymes produce H₂O₂ in the presence of their substrate, which is detected by a luminogenic peroxidase substrate.

-

Expected Result: An IC₅₀ value indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

Histamine H1 Receptor Binding Assay:

-

Principle: A competitive radioligand binding assay using cell membranes expressing the human H1 receptor. The assay measures the ability of the compound to displace a known radiolabeled H1 antagonist (e.g., [³H]pyrilamine).

-

Expected Result: An inhibition constant (Ki) that reflects the compound's binding affinity for the receptor.

-

Phase 3: Target Validation and Mechanistic Characterization

Once hits are identified in Phase 2, the next critical step is to confirm that the compound directly engages the target protein within a cellular environment and to characterize the binding interaction biophysically.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying target engagement in intact cells or tissue lysates.[39][40][41][42][43] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[39]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA for Target Engagement

-

Cell Culture: Grow the selected cell line (endogenously expressing the target or overexpressing it) to ~80% confluency.

-

Compound Treatment: Harvest cells and resuspend in culture medium. Treat one batch of cells with this compound (e.g., at 10x the IC₅₀ or Ki from Phase 2) and a control batch with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes across a gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). A non-heated sample serves as a control.

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer with protease/phosphatase inhibitors.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western Blot, ELISA, or mass spectrometry.

-

Data Analysis: For each temperature point, normalize the amount of soluble protein to the non-heated control. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[40]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[44][45][46][47][48] This is essential for confirming a direct interaction and for guiding subsequent lead optimization efforts.

Experimental Protocol: SPR for Binding Kinetics Analysis

-

Chip Preparation: Choose a sensor chip (e.g., a CM5 chip) and immobilize the purified recombinant target protein to its surface using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected dissociation constant (KD).

-

Binding Measurement:

-

Inject the running buffer over both the target and reference flow cells to establish a stable baseline.

-

Sequentially inject each concentration of the compound over the surfaces for a set period (the "association phase"), followed by an injection of running buffer alone (the "dissociation phase").

-

After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[44]

-

Part 3: Data Interpretation and Path Forward

The combined results from this multi-phase investigation will provide a high-confidence profile of the biological targets of this compound. A positive result would be the identification of a "hit" in a broad screen, confirmed by a focused assay, validated for cellular engagement by CETSA, and characterized with a specific KD value by SPR.

This validated target information is the cornerstone of any subsequent drug development program. It enables the design of relevant cellular and in vivo efficacy models and provides the basis for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This rigorous, evidence-based cascade ensures that research and development efforts are focused on the most promising and mechanistically understood pathways.

References

- 1. Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic [picmonic.com]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors [mdpi.com]

- 4. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 3D QSAR study of monoamino oxidase-B inhibitors using the chemical function based pharmacophore generation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijmo.org [ijmo.org]

- 11. mdpi.com [mdpi.com]

- 12. pharmaron.com [pharmaron.com]

- 13. assayquant.com [assayquant.com]

- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. journals.asm.org [journals.asm.org]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Computational design of MmpL3 inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 28. academic.oup.com [academic.oup.com]

- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 31. medchemexpress.com [medchemexpress.com]

- 32. reactionbiology.com [reactionbiology.com]

- 33. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 34. ionbiosciences.com [ionbiosciences.com]

- 35. apconix.com [apconix.com]

- 36. Ion Channel Screening Service - Profacgen [profacgen.com]

- 37. criver.com [criver.com]

- 38. Cell panel screening services_Ion Channel Screening_herg patch clamp assay_Ion Channel Assay Services - Ion Channels - ICE Bioscience [en.ice-biosci.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. annualreviews.org [annualreviews.org]

- 41. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 42. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 43. news-medical.net [news-medical.net]

- 44. denovobiolabs.com [denovobiolabs.com]

- 45. criver.com [criver.com]

- 46. portlandpress.com [portlandpress.com]

- 47. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 48. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

Technical Guide: A Framework for the In Vitro Evaluation of 2-pyridin-4-ylpropan-2-amine and Novel Pyridine Analogues

Introduction

The pyridine nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have made it a "privileged structure" in drug discovery.[1] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][3][4][5]

This guide addresses the topic of 2-pyridin-4-ylpropan-2-amine , a specific pyridine-containing molecule. A thorough review of the current scientific literature reveals a lack of specific published data on the in vitro activity of this particular compound. However, the absence of data for a novel compound is the very starting point of the discovery process.

Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive framework for the in vitro evaluation of 2-pyridin-4-ylpropan-2-amine or any novel pyridine analogue. We will proceed from the perspective of initiating a preclinical investigation, leveraging established, field-proven protocols that are routinely and successfully applied to compounds with similar structural motifs. The methodologies detailed herein are designed to be robust, reproducible, and provide the foundational data necessary to profile a new chemical entity's biological potential.

Part 1: Postulated Biological Activity & Mechanistic Targets

Based on the extensive research into pyridine derivatives, we can postulate several high-probability biological activities for 2-pyridin-4-ylpropan-2-amine that warrant investigation.

Anticancer Activity

Numerous pyridine derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][6][7][8] The mechanisms are often multifaceted, but frequently involve the inhibition of key signaling proteins.

Hypothetical Target: Protein Kinases Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] The 2-amino-pyridine moiety, in particular, is a common feature in many kinase inhibitors, often anchoring the molecule in the ATP-binding pocket of the enzyme.[10][11] Therefore, a primary hypothesis is that 2-pyridin-4-ylpropan-2-amine could function as a kinase inhibitor. A potential, simplified signaling pathway that could be targeted is the EGFR pathway, which is crucial in many cancers.

References

- 1. ijsat.org [ijsat.org]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-PYRIDYL)-2-PROPYLAMINE: Synthesis, Properties, and Pharmacological Potential

Preamble: Navigating the Frontier of Pyridylalkylamines

In the vast landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its derivatives, particularly pyridylalkylamines, are a class of compounds that continue to attract significant interest due to their diverse pharmacological activities. This guide focuses on a specific, yet underexplored member of this family: 2-(4-PYRIDYL)-2-PROPYLAMINE . A comprehensive review of the existing scientific literature reveals a notable scarcity of direct research on this particular molecule. This guide, therefore, is structured not as a retrospective summary, but as a forward-looking technical manual for the researcher venturing into this novel chemical space. By leveraging established synthetic methodologies for analogous compounds and extrapolating from the known properties of 4-substituted pyridines, we will provide a robust framework for the synthesis, characterization, and potential application of this compound.

I. The Pyridine Core: A Privileged Scaffold in Drug Discovery

The pyridine ring is a bioisostere of benzene, where a CH group is replaced by a nitrogen atom. This substitution has profound effects on the molecule's physicochemical properties, including increased polarity, hydrogen bonding capability, and basicity. These attributes often lead to improved pharmacokinetic profiles, such as enhanced solubility and bioavailability.[2] The position of substitution on the pyridine ring is critical in defining the molecule's interaction with biological targets. 4-substituted pyridines, in particular, have a rich history in drug development, with 4-aminopyridine (dalfampridine) being a notable example used to improve walking in patients with multiple sclerosis.[1][2] It functions by blocking potassium channels, highlighting the potential for 4-substituted pyridines to modulate ion channel activity.[2]

II. Strategic Synthesis of this compound

Given the absence of a reported synthesis for this compound, we propose two plausible synthetic routes based on well-established chemical transformations. The choice of strategy will depend on the availability of starting materials and the desired scale of synthesis.

Strategy 1: Ritter Reaction from a Tertiary Alcohol Precursor

The Ritter reaction is a classic and reliable method for the synthesis of N-alkyl amides from a nitrile and a carbocation source, typically a tertiary alcohol in the presence of a strong acid.[3][4] The resulting amide can then be hydrolyzed to the corresponding amine.

Part A: Synthesis of 2-(4-Pyridyl)-2-propanol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required.

-

Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-pyridyl)-2-propanol.

Part B: Ritter Reaction and Hydrolysis

-

Ritter Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-(4-pyridyl)-2-propanol in acetonitrile. Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to pH > 10.

-

Extraction: Extract the aqueous layer with dichloromethane or chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(1-(pyridin-4-yl)-1-methylethyl)acetamide.

-